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Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Cat. No.: B035474 Get Quote

An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-methylisoquinoline, a

heterocyclic compound of significant interest to researchers in synthetic and medicinal

chemistry. Isoquinoline and its derivatives form the structural core of numerous natural

products and pharmacologically active molecules, making them privileged scaffolds in drug

discovery. This document details the compound's core properties, proposes a robust synthetic

pathway, and explores its chemical reactivity, with a focus on its application as a versatile

intermediate for the synthesis of complex molecular architectures. Safety protocols, handling

procedures, and analytical characterization are also discussed to provide a complete resource

for laboratory professionals.

Compound Identification and Core Properties
4-Bromo-1-methylisoquinoline is a halogenated derivative of 1-methylisoquinoline. The

introduction of a bromine atom at the C4 position provides a key functional handle for synthetic

diversification, primarily through transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of 4-Bromo-1-methylisoquinoline.
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Property Value Source(s)

CAS Number 104704-40-7 [1][2][3]

Molecular Formula C₁₀H₈BrN [1][2]

Molecular Weight 222.08 g/mol

Exact Mass 220.98401 Da [1]

| Synonyms | 4-Bromo-1-methyl-isoquinoline |[1] |

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various

solvents and reaction conditions, as well as for developing purification and analytical methods.

The data currently available for 4-Bromo-1-methylisoquinoline are based on computational

predictions.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source(s)

Boiling Point 304.4 ± 22.0 °C [1]

Density 1.488 ± 0.06 g/cm³ [1]

XLogP3 3.2 [1]

| Topological Polar Surface Area| 12.9 Å² |[1] |

Synthesis and Purification
While a specific, published synthetic route for 4-Bromo-1-methylisoquinoline is not readily

available in peer-reviewed literature, a logical and robust pathway can be proposed based on

established transformations of the isoquinoline scaffold. The most direct approach involves the

regioselective bromination of the 1-methylisoquinoline precursor.

Caption: Proposed workflow for the synthesis of 4-Bromo-1-methylisoquinoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://achmem.com/products/cat-no-bdjhh037176
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32460247.htm
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://achmem.com/products/cat-no-bdjhh037176
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.echemi.com/products/pd180727120383-4-bromo-1-methyl-isoquinoline.html
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/product/b035474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Experimental Protocol: Synthesis
Rationale: The electron-rich nature of the isoquinoline ring system makes it susceptible to

electrophilic substitution. In strongly acidic media, the nitrogen atom is protonated, deactivating

the heterocyclic ring and directing substitution to the benzene ring, primarily at the C5 and C8

positions. However, direct bromination of the neutral isoquinoline with bromine in a high-boiling

solvent like nitrobenzene is known to favor substitution at the C4 position[4]. This precedent

suggests a similar regioselectivity for the 1-methyl derivative. N-Bromosuccinimide (NBS) in

sulfuric acid is also a well-established method for the regioselective bromination of

isoquinolines at the C5 position, highlighting the critical role of reaction conditions in directing

the outcome[5]. For C4-bromination, conditions avoiding strong protonation of the ring nitrogen

are preferable.

Step 1: Synthesis of 1-Methylisoquinoline (Precursor) The precursor, 1-methylisoquinoline, can

be synthesized via several established methods, most notably the Bischler-Napieralski

reaction, starting from N-acetyl-2-phenylethylamine followed by dehydrogenation.

Step 2: Bromination of 1-Methylisoquinoline

Reaction Setup: To a three-necked flask equipped with a reflux condenser, dropping funnel,

and magnetic stirrer, add 1-methylisoquinoline (1 equiv.) and a high-boiling inert solvent

(e.g., nitrobenzene or 1,2-dichlorobenzene).

Reagent Addition: Heat the mixture to 160-180 °C. Add a solution of bromine (1.1 equiv.) in

the same solvent dropwise over 1 hour. The evolution of hydrogen bromide gas should be

observed.

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours

after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography

(TLC) or GC-MS until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic

solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution to

neutralize excess acid, followed by aqueous sodium thiosulfate solution to quench any

remaining bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The

crude product can be purified by flash column chromatography on silica gel using a gradient

of ethyl acetate in hexanes to yield pure 4-Bromo-1-methylisoquinoline.

Spectroscopic and Analytical Characterization
While experimental spectra for 4-Bromo-1-methylisoquinoline are not widely published, its

structure allows for a confident prediction of its key spectroscopic features based on

established principles of NMR, MS, and IR spectroscopy[6].

¹H NMR: The spectrum is expected to show a singlet for the methyl group (C1-CH₃) around δ

2.5-2.8 ppm. The aromatic region (δ 7.5-8.5 ppm) will display a set of multiplets

corresponding to the five protons on the isoquinoline core. The proton at C3 will likely appear

as a singlet, while the protons on the benzene ring will show characteristic coupling patterns.

¹³C NMR: The spectrum should display 10 distinct signals. The methyl carbon is expected in

the aliphatic region (~20-25 ppm). The aromatic region will contain 9 signals, including the C-

Br carbon, which would appear at approximately δ 120-125 ppm.

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a

monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in

an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br

isotopes (m/z 221 and 223).

IR Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and

methyl groups (~3100-2900 cm⁻¹), aromatic C=C and C=N stretching vibrations (~1600-

1450 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (< 1000 cm⁻¹).

Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-1-methylisoquinoline lies in the reactivity of its carbon-

bromine bond. This site serves as an excellent electrophilic partner in a variety of palladium-

catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and

carbon-nitrogen bonds.

Caption: Key cross-coupling reactions utilizing 4-Bromo-1-methylisoquinoline.
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Exemplary Experimental Protocols
Rationale: The protocols below are generalized based on well-established procedures for

palladium-catalyzed reactions with bromo-substituted N-heterocycles[7][8][9]. The choice of

ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific

substrates. The higher reactivity of C-Br bonds compared to C-Cl bonds is a key principle in

these transformations[7].

Protocol 5.1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-1-methylisoquinolines.

Procedure:

To a Schlenk flask, add 4-Bromo-1-methylisoquinoline (1 equiv.), the desired arylboronic

acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like

Na₂CO₃ or K₃PO₄ (2-3 equiv.).

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1

v/v), via syringe.

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates

complete consumption of the starting material (typically 4-16 hours).

Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic

layer over Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

Protocol 5.2: Buchwald-Hartwig Amination

Objective: To synthesize 4-(substituted-amino)-1-methylisoquinolines.

Procedure:
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In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst

(e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos,

4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or

cesium carbonate (Cs₂CO₃) (1.4 equiv.).

Add 4-Bromo-1-methylisoquinoline (1 equiv.) and the desired primary or secondary

amine (1.2 equiv.).

Add an anhydrous, degassed solvent such as toluene or THF.

Seal the vial and heat the mixture to 80-110 °C, stirring until the reaction is complete as

monitored by LC-MS.

Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to

remove inorganic salts and catalyst residues.

Concentrate the filtrate and purify the product by chromatography.

Protocol 5.3: Heck Reaction

Objective: To synthesize 4-alkenyl-1-methylisoquinolines.

Procedure:

Combine 4-Bromo-1-methylisoquinoline (1 equiv.), the desired alkene (e.g., butyl

acrylate, 1.5 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand

such as P(o-tol)₃ (4-10 mol%) in a pressure vessel.

Add a base, typically a tertiary amine like triethylamine (Et₃N) (2 equiv.), and a polar

aprotic solvent like DMF or NMP.

Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers, dry, concentrate, and purify by column

chromatography to yield the substituted alkene product, typically with trans
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stereochemistry[10][11].

Applications in Medicinal Chemistry and Drug
Discovery
The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in numerous

approved drugs and clinical candidates. 4-Bromo-1-methylisoquinoline serves as a valuable

starting material for generating libraries of novel compounds for biological screening.

Antineoplastic Potential: There is evidence that 4-Bromo-1-methylisoquinoline itself

exhibits inhibitory effects on the growth of L1210 leukemia cells, with antineoplastic

properties noted when used with thiosemicarbazide. This suggests the core structure has

intrinsic biological activity that can be explored further.

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic

core. The ability to introduce diverse aryl and amino groups at the C4 position via Suzuki and

Buchwald-Hartwig couplings allows for systematic exploration of the binding pockets of

various kinases, which are key targets in oncology.

Precursor for Complex Molecules: The compound can be used as a precursor for sulfonation

and acetylation reactions or to catalyze the reduction of nitro compounds, expanding its

utility beyond cross-coupling reactions.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling 4-
Bromo-1-methylisoquinoline. It is classified as hazardous, and all work should be conducted

in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification and Safety Precautions
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Category Information Source(s)

Signal Word Warning [2]

Pictograms GHS07 (Exclamation Mark) [2]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H332: Harmful if

inhaled.H335: May cause

respiratory irritation.

[2]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.P280: Wear protective

gloves/eye protection/face

protection.P301+P310: IF

SWALLOWED: Immediately

call a POISON

CENTER/doctor.P302+P352:

IF ON SKIN: Wash with plenty

of water.P305+P351+P338: IF

IN EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[2]

| Storage | Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed in a

dry and well-ventilated place. |[2] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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